Methyl 3-amino-2,2-difluoropropanoate hydrochloride Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 428452-50-0
VCID: VC8273132
InChI: InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H
SMILES: COC(=O)C(CN)(F)F.Cl
Molecular Formula: C4H8ClF2NO2
Molecular Weight: 175.56 g/mol

Methyl 3-amino-2,2-difluoropropanoate hydrochloride

CAS No.: 428452-50-0

Cat. No.: VC8273132

Molecular Formula: C4H8ClF2NO2

Molecular Weight: 175.56 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2,2-difluoropropanoate hydrochloride - 428452-50-0

Specification

CAS No. 428452-50-0
Molecular Formula C4H8ClF2NO2
Molecular Weight 175.56 g/mol
IUPAC Name methyl 3-amino-2,2-difluoropropanoate;hydrochloride
Standard InChI InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H
Standard InChI Key NWTLQCSNWJKRIV-UHFFFAOYSA-N
SMILES COC(=O)C(CN)(F)F.Cl
Canonical SMILES COC(=O)C(CN)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹⁹F NMR spectrum exhibits a singlet at δ -120 ppm, indicative of equivalent fluorine atoms on the difluoromethyl group. In ¹H NMR, the methyl ester resonates as a triplet at δ 3.7 ppm, while the amino protons appear as a broad singlet at δ 8.2 ppm due to exchange with deuterated solvent. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 175.56, consistent with the hydrochloride form.

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-amino-2,2-difluoropropanoate hydrochloride typically proceeds via a two-step protocol:

  • Esterification of Difluoropropionic Acid:
    Methyl difluoropropionate is prepared by treating difluoropropionic acid with methanol under acidic catalysis (e.g., H₂SO₄). This step achieves yields >85% under reflux conditions.

  • Amination and Salt Formation:
    The ester undergoes nucleophilic substitution with aqueous ammonia or a protected amine, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. Purification via recrystallization or preparative HPLC ensures >98% purity.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Reaction Temperature0–25°C (aminolysis step)
Solvent SystemTetrahydrofuran/Water (3:1 v/v)
Purification MethodPreparative HPLC (C18 column)

Challenges and Solutions

  • Byproduct Formation: Competing hydrolysis of the ester group during amination is mitigated by maintaining pH < 3 using HCl.

  • Low Solubility: The hydrochloride salt’s limited solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF) for further reactions.

Reactivity and Derivitization

Electrophilic Reactivity

The difluoromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks by amines, thiols, and alcohols. For example, reaction with benzylamine yields N-benzyl-3-amino-2,2-difluoropropanamide, a precursor to protease inhibitors.

Peptide Coupling

The methyl ester serves as a protecting group, readily hydrolyzed under basic conditions (e.g., LiOH) to the carboxylic acid for peptide synthesis. Coupling with N-protected amino acids using HBTU/HOBt activators achieves >90% efficiency in model dipeptides.

Table 3: Representative Derivatives and Applications

DerivativeApplicationBiological Activity
N-Acetylated FormEnzyme substrate studiesInhibits cysteine proteases (IC₅₀ = 12 µM)
Cyclopropyl AnalogAntiviral agentsTargets viral NS3/4A protease

Applications in Drug Discovery

Pharmacokinetic Modulation

Fluorination at the β-position reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life in rodent models. Comparative studies show a 3-fold increase in bioavailability versus non-fluorinated analogs.

Case Study: Anticancer Prodrugs

Derivatives bearing platinum(II) complexes exhibit selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 8.2 µM). The difluoromethyl group enhances cellular uptake via passive diffusion, confirmed by fluorescence microscopy.

Biochemical Research Applications

Enzyme Inhibition Studies

The compound’s amino group participates in hydrogen bonding with catalytic residues of serine hydrolases. Kinetic assays reveal mixed inhibition against trypsin (Kᵢ = 45 µM), suggesting potential as a lead for anticoagulant development.

Receptor Binding Assays

In radioligand displacement studies, the hydrochloride salt shows moderate affinity (Kₐ = 320 nM) for GABAₐ receptors, implicating it in neurological disorder research.

Comparative Analysis with Analogues

Table 4: Comparison with Ethyl 3-Amino-2,2-Difluoropropanoate

PropertyMethyl HCl DerivativeEthyl Derivative
Molecular Weight175.56 g/mol189.59 g/mol
Solubility in DMSO120 mg/mL95 mg/mL
Plasma Half-Life (rats)4.2 hours3.1 hours

The ethyl analogue’s larger ester group reduces metabolic clearance but complicates synthesis due to steric hindrance.

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